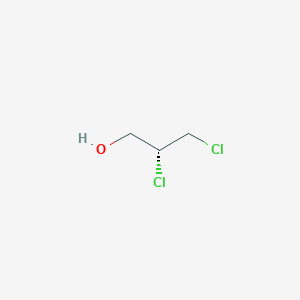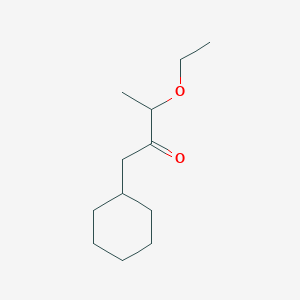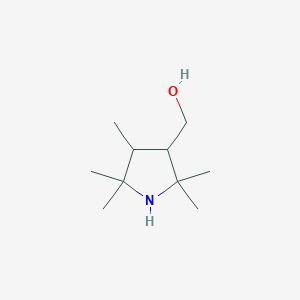
Benzyltriethylammonium cyanoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyltriethylammonium cyanoacetate is a quaternary ammonium salt that has gained attention in various fields of chemistry due to its unique properties and applications. This compound is known for its role as a phase transfer catalyst, facilitating reactions between compounds in different phases. Its structure consists of a benzyl group, three ethyl groups attached to a nitrogen atom, and a cyanoacetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyltriethylammonium cyanoacetate typically involves the reaction of benzyltriethylammonium chloride with sodium cyanoacetate. The reaction is carried out in an aqueous medium, where the chloride ion is replaced by the cyanoacetate ion, forming the desired product. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous stirring. The reactants are mixed in a controlled environment to maintain the desired temperature and pH levels. After the reaction is complete, the product is purified through filtration and recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyltriethylammonium cyanoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyanoacetate group can participate in nucleophilic substitution reactions, where it replaces other groups in a molecule.
Condensation Reactions: It can undergo condensation reactions with carbonyl compounds to form olefinic products.
Addition Reactions: The compound can add to double bonds in alkenes, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and sodium cyanoacetate. The reaction is typically carried out in an aqueous medium at room temperature.
Condensation: Reagents such as benzaldehyde and ethyl cyanoacetate are used, with the reaction catalyzed by benzyltriethylammonium chloride under solvent-free conditions.
Addition: Reagents like alkenes and catalysts such as benzyltriethylammonium chloride are used, with the reaction occurring at elevated temperatures.
Major Products
Substitution: The major products are cyanoacetate derivatives.
Condensation: The products are olefinic compounds, such as benzylidene cyanomethyl ketone.
Addition: The products are new carbon-carbon bonded compounds.
Wissenschaftliche Forschungsanwendungen
Benzyltriethylammonium cyanoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, adhesives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzyltriethylammonium cyanoacetate involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase. This is achieved by forming a complex with the reactant, which can then dissolve in the organic phase and undergo the desired reaction. The molecular targets and pathways involved include the interaction of the cyanoacetate group with various functional groups in the reactants, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyltriethylammonium chloride: Similar in structure but lacks the cyanoacetate group.
Tetraethylammonium cyanoacetate: Similar but with four ethyl groups instead of a benzyl group.
Benzyltrimethylammonium cyanoacetate: Similar but with three methyl groups instead of ethyl groups.
Uniqueness
Benzyltriethylammonium cyanoacetate is unique due to the presence of both the benzyl and cyanoacetate groups, which provide distinct reactivity and catalytic properties. The combination of these groups allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Eigenschaften
CAS-Nummer |
73680-66-7 |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
benzyl(triethyl)azanium;2-cyanoacetate |
InChI |
InChI=1S/C13H22N.C3H3NO2/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;4-2-1-3(5)6/h7-11H,4-6,12H2,1-3H3;1H2,(H,5,6)/q+1;/p-1 |
InChI-Schlüssel |
KAVSGWYQMWQAKM-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.C(C#N)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)



![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)
![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)







